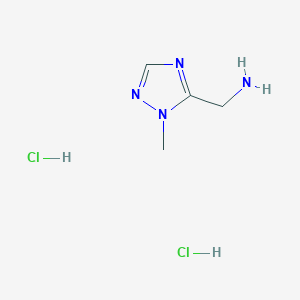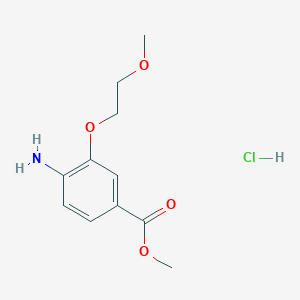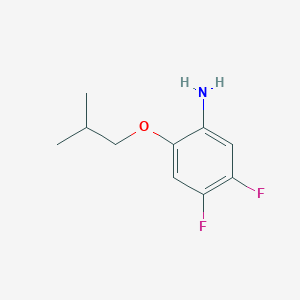
4,5-Difluoro-2-(2-methylpropoxy)aniline
Vue d'ensemble
Description
4,5-Difluoro-2-(2-methylpropoxy)aniline is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol1.
Synthesis Analysis
Unfortunately, there is no specific information available about the synthesis of 4,5-Difluoro-2-(2-methylpropoxy)aniline. However, similar compounds such as 2,3-Difluoroaniline are synthesized using a reaction mixture of 1,2-dibromo-4,5-difluoro-3-nitrobenzene, 10% Pd/C, and triethylamine2.Molecular Structure Analysis
The molecular structure of 4,5-Difluoro-2-(2-methylpropoxy)aniline consists of a benzene ring with two fluorine atoms and an aniline group attached to it. The aniline group further has a methylpropoxy group attached to it1.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving 4,5-Difluoro-2-(2-methylpropoxy)aniline. However, similar compounds such as 2,3-Difluoroaniline undergo reactions under certain conditions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Difluoro-2-(2-methylpropoxy)aniline are not specifically mentioned in the available resources.Applications De Recherche Scientifique
Protonation and Deprotonation Studies
Research has explored the protonation and deprotonation behaviors of amido and aniline complexes, revealing insights into their chemical reactivity and stability. For instance, the study on the protonation of Os(IV) amido complex to yield an aniline complex highlighted the inertness of the complex to protonation and electrophilic attack at nitrogen, attributed to partial metal-nitrogen pi bonding and the oxidizing nature of the metal center (Soper, J., Bennett, B., Lovell, S., & Mayer, J. M., 2001).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, including difluoroboron dipyrromethene dyes and difluoroacetylated anilines, showcases the utility of fluorinated anilines in creating compounds with unique optical and electronic properties. These studies demonstrate the role of fluorinated anilines in synthesizing novel materials for applications in optics and electronics (Qin, W., Leen, V., Dehaen, W., & others, 2009).
Polymer Chemistry
In polymer chemistry, anilines, including fluorinated derivatives, have been used to synthesize polymers with specific properties. For example, the chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid produced soluble interpolyelectrolyte complexes with high proton and electrical conductivity, showcasing the potential for applications in energy storage and conversion (Boeva, Z. A., & Sergeyev, V., 2014).
Fluorescence Studies
Fluorescence quenching studies of boronic acid derivatives by aniline in various solvents have provided insights into the mechanisms of fluorescence quenching, including static quenching and diffusion-limited reactions. These studies contribute to understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing and molecular recognition (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).
Safety And Hazards
The safety and hazards associated with 4,5-Difluoro-2-(2-methylpropoxy)aniline are not available in the current literature.
Orientations Futures
The future directions for the research and application of 4,5-Difluoro-2-(2-methylpropoxy)aniline are not specified in the available resources.
Relevant Papers
Unfortunately, there are no specific papers available that discuss 4,5-Difluoro-2-(2-methylpropoxy)aniline134.
Propriétés
IUPAC Name |
4,5-difluoro-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6H,5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPORTNEGHZKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(2-methylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
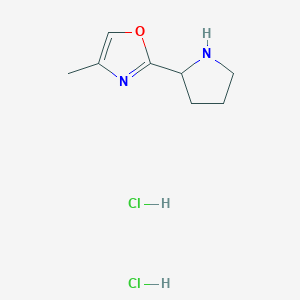
![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
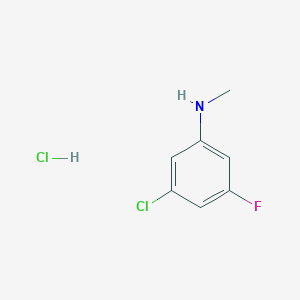
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
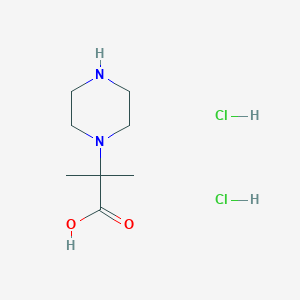
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
